molecular formula C24H22N4 B608567 Liafensine CAS No. 1198790-53-2

Liafensine

Cat. No. B608567
Key on ui cas rn: 1198790-53-2
M. Wt: 366.5 g/mol
InChI Key: VCIBGDSRPUOBOG-QFIPXVFZSA-N
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Patent
US08420811B2

Procedure details

Alternative procedure: To a slurry of Compound 2, free base (1.5 g, 4.1 mmol) in methanol (80 mL) was added a solution of L-tartaric acid (0.63 g, 4.2 mmol) in methanol (15 mL) and water (10 mL). The reaction slurry became a clear solution after heating under reflux. The resulting solution was then cooled to 0° C. while stirring and precipitation occurred. The precipitate obtained was collected by filtration. This solid was re-crystallized twice from methanol (150 mL) and water (20 mL). The resulting solid was dissolved in methanol (25 mL) and water (100 mL), and the solution was lyophilized to give the L-tartrate salt of Compound 2, (1.4 g, 65%, AUC HPLC>99%) as a white solid: [α]23D +79.1° (c 0.15, methanol); 1H NMR (500 MHz, CDCl3) δ 7.87-7.80 (m, 6H), 7.69 (dd, J=8.0, 1.5 Hz, 1H), 7.51-7.48 (m, 2H), 7.30 (dd, J=8.5, 1.5 Hz, 1H), 7.04-7.01 (m, 2H), 4.71 (dd, J=11.0, 5.5 Hz, 1H), 4.43 (s, 2H), 4.39 (d, J=16.0 Hz, 1H), 4.29 (d, J=15.5 Hz, 1H), 3.64(dd, J=11.5, 5.5 Hz, 1H), 3.37-3.30 (m, 1H), 2.85 (s, 3H); ESI MS m/z 367 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
base
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:11][C@@H:10]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=2)[C:9]2[C:4](=[CH:5][C:6]([C:22]3[N:27]=[N:26][C:25]([NH2:28])=[CH:24][CH:23]=3)=[CH:7][CH:8]=2)[CH2:3]1.[C:29]([OH:38])(=[O:37])[C@@H:30]([C@H:32]([C:34]([OH:36])=[O:35])[OH:33])[OH:31]>CO.O>[C:34]([C@@H:32]([C@H:30]([C:29]([O-:38])=[O:37])[OH:31])[OH:33])([O-:36])=[O:35].[CH3:1][N:2]1[CH2:11][C@@H:10]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[CH:13]=2)[C:9]2[C:4](=[CH:5][C:6]([C:22]3[N:27]=[N:26][C:25]([NH2:28])=[CH:24][CH:23]=3)=[CH:7][CH:8]=2)[CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CC2=CC(=CC=C2[C@@H](C1)C1=CC2=CC=CC=C2C=C1)C1=CC=C(N=N1)N
Name
base
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
0.63 g
Type
reactant
Smiles
C([C@H](O)[C@@H](O)C(=O)O)(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
precipitation
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
This solid was re-crystallized twice from methanol (150 mL) and water (20 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The resulting solid was dissolved in methanol (25 mL)

Outcomes

Product
Name
Type
product
Smiles
C(=O)([O-])[C@H](O)[C@@H](O)C(=O)[O-]
Name
Type
product
Smiles
CN1CC2=CC(=CC=C2[C@@H](C1)C1=CC2=CC=CC=C2C=C1)C1=CC=C(N=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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